S-Carbamylcysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

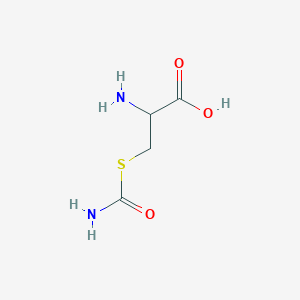

S-Carbamylcysteine is an organic compound with the molecular formula C4H8N2O3S It is a derivative of alanine, where a carbamyl group is attached to the sulfur atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamylcysteine typically involves the reaction of alanine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

化学反応の分析

Types of Reactions: S-Carbamylcysteine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound can lead to the formation of thiols or thioethers.

Substitution: The carbamyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2.1. Bioconjugation and Protein Labeling

One of the prominent applications of S-Carbamylcysteine is in bioconjugation techniques for protein labeling. The compound's reactivity with thiol groups allows for selective modification of cysteine residues in proteins, facilitating the study of protein interactions and functions within biological systems. Recent studies have demonstrated that β-carbonyl sulfonium compounds can be utilized for cysteine-specific bioconjugation, enhancing the specificity and efficiency of protein labeling methods .

2.2. Antioxidant Properties

This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This characteristic is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases such as cancer and neurodegenerative disorders. Research has shown that compounds like this compound can reduce ROS levels and inhibit apoptosis caused by protein glycation, highlighting its potential therapeutic benefits .

2.3. Glycation Inhibition

The ability of this compound to inhibit glycation processes is another significant application. Glycation, a non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end-products (AGEs), which are associated with diabetes and aging. Studies indicate that this compound can effectively prevent glycation-induced modifications in proteins, thereby reducing the risk of complications related to diabetes .

3.1. Cysteine Carbonylation Studies

A study investigating cysteine carbonylation revealed that reactive carbonyl species from lipid peroxidation could induce structural changes in proteins, affecting their function. The research highlighted how this compound can react with these species, potentially serving as a protective agent against oxidative modifications .

3.2. Inhibition of Cysteine Proteases

Research has demonstrated that this compound can inhibit cysteine proteases by modifying active site residues. This inhibition is relevant in understanding the role of cysteine modifications in various pathologies, including cancer and metabolic disorders . The formation of stable adducts between this compound and reactive aldehydes was quantified using mass spectrometry techniques, showcasing its utility in biochemical assays .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconjugation | Selective modification of cysteine residues in proteins | Enhanced specificity and efficiency in protein labeling |

| Antioxidant Activity | Scavenging of reactive oxygen species | Reduction in oxidative stress markers |

| Glycation Inhibition | Prevention of non-enzymatic glycation processes | Decreased formation of advanced glycation end-products |

| Cysteine Protease Inhibition | Modification of active site residues leading to enzyme inhibition | Significant reduction in protease activity observed |

作用機序

The mechanism of action of S-Carbamylcysteine involves its interaction with specific molecular targets and pathways. The carbamyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target.

類似化合物との比較

3-Carbamylalanine: Similar structure but lacks the sulfur atom.

Thioalanine: Contains a sulfur atom but lacks the carbamyl group.

Carbamylcysteine: Contains both a carbamyl group and a sulfur atom but differs in the position of these groups.

Uniqueness: S-Carbamylcysteine is unique due to the presence of both a carbamyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

特性

IUPAC Name |

2-amino-3-carbamoylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAUVDYBDJTJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-71-1 |

Source

|

| Record name | S-Carbamoylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。